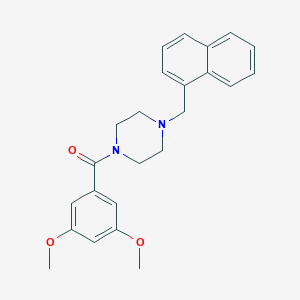
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMST is a thiophene derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate is not fully understood, but studies have shown that it interacts with cellular targets, including enzymes and receptors. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to inhibit the activity of enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been shown to interact with receptors, including the adenosine A3 receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to have various biochemical and physiological effects, including anticancer, anti-inflammatory, and antiviral activities. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to induce cell death in cancer cells by inhibiting the activity of enzymes involved in cell proliferation and survival. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential applications in various scientific research fields. However, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate also has some limitations, including its instability under acidic conditions and its low solubility in water.
Orientations Futures
There are several future directions for the research on Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate, including the synthesis of new derivatives with improved properties and the study of its potential applications in other scientific research fields. The synthesis of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate derivatives with improved solubility and stability could enhance its potential applications in medicinal chemistry and material science. The study of its potential applications in other scientific research fields, including environmental science and energy storage, could also be explored.
Méthodes De Synthèse
The synthesis of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been achieved by different methods, including the reaction of ethyl 3-oxobutanoate with 2-methylthiothiophene-3-carbaldehyde in the presence of a base or a catalyst. Another method involves the reaction of ethyl 3-oxobutanoate with 2-methylthiothiophene-3-carboxylic acid in the presence of a dehydrating agent. The yield of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate using these methods ranges from 45% to 80%.
Applications De Recherche Scientifique
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has potential applications in various scientific research fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been studied for its anticancer, anti-inflammatory, and antiviral activities. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been used as a building block for the synthesis of new drugs. In material science, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been used as a precursor for the synthesis of thiophene-based polymers, which have potential applications in organic electronics. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been used as a dopant for the synthesis of conducting polymers.
Propriétés
Nom du produit |
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate |
|---|---|
Formule moléculaire |
C11H14O5S2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
diethyl 3-hydroxy-5-methylsulfanylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C11H14O5S2/c1-4-15-9(13)6-7(12)8(10(14)16-5-2)18-11(6)17-3/h12H,4-5H2,1-3H3 |
Clé InChI |
KTJAKAXEDBGSJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1O)C(=O)OCC)SC |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1O)C(=O)OCC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)



![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)